3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Morpholine Addition: The morpholine ring is added through a nucleophilic substitution reaction.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carboxylic acid.
Reduction: 3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
The uniqueness of 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-15-17-14-23(18-6-2-1-3-7-18)21-20(17)16-5-4-8-19(13-16)28(25,26)22-9-11-27-12-10-22/h1-8,13-15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQVSGLQXKBHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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